molecular formula C29H27N7O2 B14950247 4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]

4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]

Cat. No.: B14950247
M. Wt: 505.6 g/mol
InChI Key: QLFGZSZQASLWIF-UHFFFAOYSA-N
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Description

4,4’-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one] is a complex organic compound that features a pyridine core linked to two pyrazolone moieties through imine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one] typically involves the condensation of pyridine-2,6-dicarbaldehyde with 5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one in the presence of an appropriate catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4’-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one] has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one] involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one] is unique due to its specific imine linkages and the combination of pyridine and pyrazolone moieties. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and materials science .

Properties

Molecular Formula

C29H27N7O2

Molecular Weight

505.6 g/mol

IUPAC Name

5-methyl-4-[[6-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]pyridin-2-yl]iminomethyl]-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C29H27N7O2/c1-18-8-12-22(13-9-18)35-28(37)24(20(3)33-35)16-30-26-6-5-7-27(32-26)31-17-25-21(4)34-36(29(25)38)23-14-10-19(2)11-15-23/h5-17,33-34H,1-4H3

InChI Key

QLFGZSZQASLWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=NC(=CC=C3)N=CC4=C(NN(C4=O)C5=CC=C(C=C5)C)C

Origin of Product

United States

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